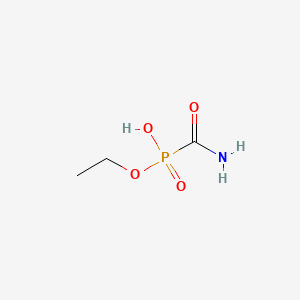
Fosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fosamine is a phosphonic ester.
Applications De Recherche Scientifique
Inhibition of Plant Growth
Fosamine has been studied for its effectiveness in inhibiting the growth of various plant species. For instance, Fosamine acted as a chemical inhibitor of shoot growth in honey mesquite (Prosopis juliflora var. glandulosa) for up to three years following application (Morey & Dahl, 1980). This inhibition was attributed to a general cessation of nuclear activity in apical meristems and vascular cambia of the species.
Impact on Invasive Shrubs
Fosamine ammonium (Krenite®) was found to be highly effective in controlling the invasive shrub Rhamnus cathartica, with a 95% mortality rate. However, this study also noted potential significant non-target impacts on other plant species, particularly forbs (Schuster et al., 2020).
Absorption and Translocation in Plants
Research on multiflora rose (Rosa multiflora) showed that Fosamine is primarily absorbed through leaves, and its absorption and translocation patterns can vary depending on the application method and plant species. This highlights its systemic action in plants (Mann et al., 1986).
Environmental Effects of Fosamine
Studies have also focused on the environmental fate and impact of Fosamine. It was found to be not very persistent in soil, with a relatively short half-life. Importantly, it is strongly adsorbed in many soil types and not readily leached, suggesting minimal environmental mobility (Ghassemi et al., 1982).
Minimal Impact on Soil Microbial Activity
An investigation into the effect of Fosamine ammonium on soil bacteria under laboratory conditions found no significant impact on soil-nitrifying processes or the population and species of soil bacteria and fungi (Han & Krause, 1979).
Absorption and Translocation in Other Plants
Research on field horsetail (Equisetum arvense) revealed insights into the absorption, translocation, and exudation of Fosamine. The study emphasized its movement to areas of meristematic activity, such as shoot and rhizome apices (Coupland & Peabody, 1981).
Control of Field Bindweed
Fosamine was compared with other herbicides for controlling field bindweed (Convolvulus arvensis). It demonstrated moderate effectiveness, with varying results depending on the timing of application and environmental conditions (Wiese & Lavake, 1986).
Propriétés
Numéro CAS |
59682-52-9 |
|---|---|
Formule moléculaire |
C3H8NO4P |
Poids moléculaire |
153.07 g/mol |
Nom IUPAC |
carbamoyl(ethoxy)phosphinic acid |
InChI |
InChI=1S/C3H8NO4P/c1-2-8-9(6,7)3(4)5/h2H2,1H3,(H2,4,5)(H,6,7) |
Clé InChI |
UCHDFLNGIZUADY-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C(=O)N)O |
SMILES canonique |
CCOP(=O)(C(=O)N)O |
Color/Form |
COLORLESS CRYSTALLINE SOLID WHITE CRYSTALLINE SOLID |
Densité |
1.33 |
melting_point |
175 °C |
Autres numéros CAS |
59682-52-9 25954-13-6 |
Numéros CAS associés |
25954-13-6 (mono-ammonium salt) |
Durée de conservation |
AQUEOUS FORMULATIONS AND DILUTED SPRAYS ARE STABLE, BUT IT DECOMP IN ACID MEDIA IN DILUTE SOLN (5 MG/L) ... . Stable in neutral and alkaline media. |
Solubilité |
@ 25 °C: 1.79 KG/KG WATER, 300 MG/KG ACETONE, 400 MG/KG BENZENE, 12 G/KG ETHANOL, 1.4 G/KG DIMETHYLFORMAMIDE, 158 G/KG METHANOL, 200 MG/KG HEXANE SLIGHTLY SOL IN MOST COMMON ORGANIC SOLVENTS 0.04 g/kg chloroform at 25 °C |
Synonymes |
ammonium ethyl carbamoylphosphonate DPX-1108 DuPont Krenite Brush Control Agent fosamine fosamine ammonium fosamine monoammonium salt fosamine monolithium salt fosamine monosodium salt fosamine zinc (2:1) salt fosamine-ammonium |
Pression de vapeur |
0.53 mPa @ 25 °C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R)-5-[(1R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1201954.png)
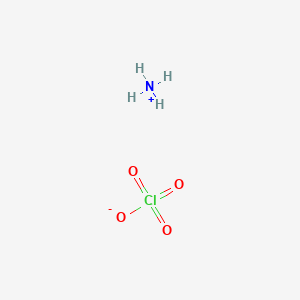
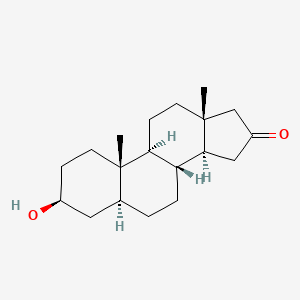
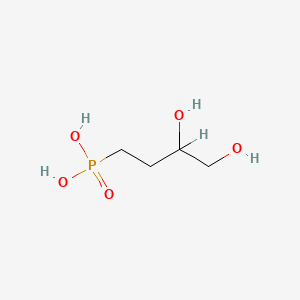
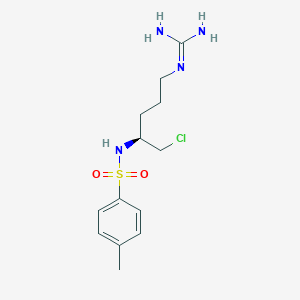
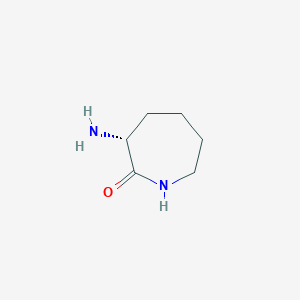



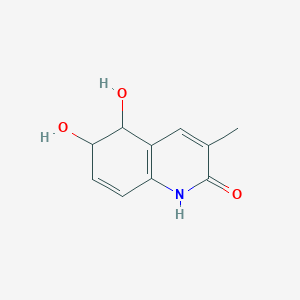
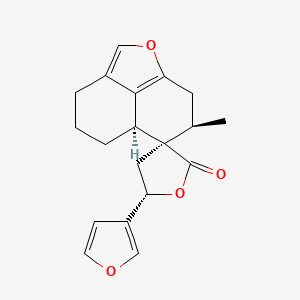

![1-(3-Pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1201974.png)
